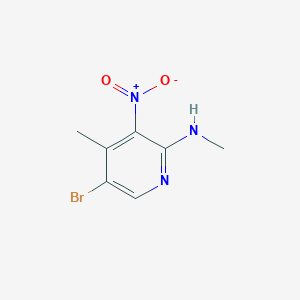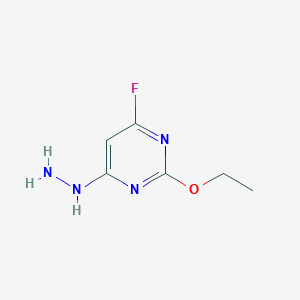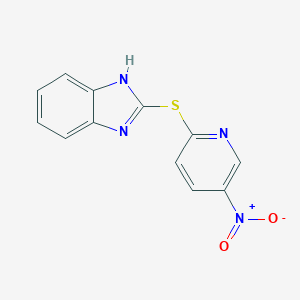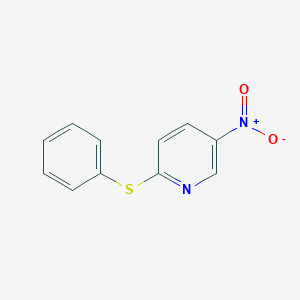
5-溴-N,4-二甲基-3-硝基吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a chemical compound with the CAS Number: 155790-01-5 . It has a linear formula of C7H8BrN3O2 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular weight of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is 246.06 . The InChI Code is 1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) . The SMILES string is CN©c1ncc(Br)cc1N+[O-] .Physical And Chemical Properties Analysis
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a solid at room temperature . It has a molecular weight of 246.06 g/mol . The InChI Code is 1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) . The SMILES string is CN©c1ncc(Br)cc1N+[O-] .科学研究应用
药物化学与药物发现
该化合物的结构特征使其成为药物开发的有吸引力的候选者。研究人员探索了它作为设计新型药物的支架的潜力。通过修饰其取代基,科学家可以创造出具有增强生物活性的衍生物,改善药代动力学并减少副作用。计算研究,如分子对接,有助于预测其与生物靶标的相互作用,从而帮助合理药物设计 .
环境化学与分析方法
研究人员探索了该化合物在环境中的归宿,包括其降解途径以及与土壤、水和空气的相互作用。分析方法,如高效液相色谱 (HPLC) 和质谱法,可以检测和量化环境样品中的该化合物。了解其行为有助于风险评估和环境监测。
总之,5-溴-N,4-二甲基-3-硝基吡啶-2-胺在不同的科学领域中都具有广阔的应用前景。其多方面的应用突出了其在推动研究和创新的重要性 . 如果您需要更多详细信息或有任何其他问题,请随时提问!
作用机制
5-Br-DMPNP is an important reagent in organic synthesis due to its ability to act as a nucleophile. It can react with electrophiles, such as carbonyls and halides, to form new compounds. This reaction is known as a substitution reaction, and it is the basis of many synthetic reactions. Additionally, 5-Br-DMPNP is a nitro compound, and it can undergo nitro-reduction reactions to form new compounds.
Biochemical and Physiological Effects
5-Br-DMPNP has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Salmonella typhimurium. Additionally, it has been found to inhibit the growth of certain fungi, such as Candida albicans and Cryptococcus neoformans. It has also been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
5-Br-DMPNP is a versatile reagent that has many advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a relatively stable compound that does not easily decompose. However, it does have some limitations. It is a highly reactive compound, and it can react with other compounds in the reaction mixture. Additionally, it is a toxic compound, and it should be handled with care.
未来方向
The use of 5-Br-DMPNP in scientific research is an active area of research, and there are many potential future directions. One potential direction is the development of new methods for synthesizing 5-Br-DMPNP. Additionally, there is potential for the development of new applications for 5-Br-DMPNP, such as in the synthesis of drugs and in DNA sequencing. Furthermore, there is potential for the development of new methods for studying the biochemical and physiological effects of 5-Br-DMPNP. Finally, there is potential for the development of new methods for using 5-Br-DMPNP in lab experiments, such as methods for controlling the reactivity of the compound.
合成方法
5-Br-DMPNP is synthesized by a two-step reaction from 5-bromo-2-nitropyridine. The first step is the reaction of 5-bromo-2-nitropyridine with dimethylformamide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-Br-DMPNP. The second step is the addition of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture, which yields 5-Br-DMPNP as a white solid.
安全和危害
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine has been classified as a GHS07 substance . The signal word is “Warning” and the hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
5-bromo-N,4-dimethyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXNDASZVILVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)NC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565603 |
Source


|
| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155790-01-5 |
Source


|
| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)
